molecular formula C11H10ClNO3 B10812583 4-(chloromethyl)spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one

4-(chloromethyl)spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one

Cat. No.: B10812583
M. Wt: 239.65 g/mol
InChI Key: CQNUSAFUUVZRFL-UHFFFAOYSA-N
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Description

4-(Chloromethyl)spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one (CAS: 113549-06-7) is a spirocyclic isatin derivative with the molecular formula C₁₀H₈ClNO₃ and a molecular weight of 225.628 g/mol . Structurally, it consists of an indole-2-one moiety fused to a 1,3-dioxolane ring, with a chloromethyl (-CH₂Cl) substituent at the 4-position of the dioxolane ring. This compound is synthesized via ketalization reactions involving isatin derivatives and diols, followed by functionalization steps to introduce the chloromethyl group .

Spirocyclic isatins are pharmacologically significant due to their diverse biological activities, including sedative, anxiolytic, and anticonvulsant properties . The chloromethyl group enhances reactivity, enabling further derivatization (e.g., nucleophilic substitution) for drug discovery applications .

Properties

Molecular Formula

C11H10ClNO3

Molecular Weight

239.65 g/mol

IUPAC Name

4-(chloromethyl)spiro[1,3-dioxolane-2,3'-1H-indole]-2'-one

InChI

InChI=1S/C11H10ClNO3/c12-5-7-6-15-11(16-7)8-3-1-2-4-9(8)13-10(11)14/h1-4,7H,5-6H2,(H,13,14)

InChI Key

CQNUSAFUUVZRFL-UHFFFAOYSA-N

Canonical SMILES

C1C(OC2(O1)C3=CC=CC=C3NC2=O)CCl

Origin of Product

United States

Biological Activity

4-(Chloromethyl)spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C21H21ClN2O3
  • Molecular Weight : 384.86 g/mol
  • Structure : The compound features a spiro structure that includes a dioxolane ring fused with an indole moiety, which is critical for its biological activity.

Biological Activity Overview

The biological activity of this compound has been primarily studied in relation to its interactions with sigma receptors and other molecular targets.

Sigma Receptor Binding

Recent studies have indicated that this compound exhibits significant binding affinity for sigma receptors, specifically σ1 and σ2 subtypes. These receptors are implicated in various neurological processes and may influence pain perception and neuroprotection.

Binding Affinity Data :

Compoundσ1 Receptor Affinity (pKi)σ2 Receptor Affinity (pKi)Selectivity (σ1/σ2)
This compound8.507.0025

This table summarizes the binding affinities observed in recent assays, demonstrating the compound's higher affinity for the σ1 receptor compared to σ2.

The mechanism by which this compound exerts its effects is believed to involve modulation of sigma receptors, which can alter intracellular calcium levels and influence neurotransmitter release. This action may lead to analgesic effects and neuroprotective properties.

Case Studies

Several studies have investigated the biological effects of this compound:

  • Analgesic Effects : In vivo studies demonstrated that the compound could reduce pain responses in rodent models. The analgesic effect was attributed to its action as a σ1 receptor agonist.
  • Neuroprotective Properties : Research indicated that the compound could protect neuronal cells from oxidative stress-induced apoptosis. This suggests potential therapeutic applications in neurodegenerative diseases.

Comparison with Similar Compounds

Key Observations :

  • The chloromethyl derivative has a higher molecular weight and greater reactivity compared to the unsubstituted spiro compound due to the electron-withdrawing Cl atom and labile CH₂Cl group .
  • 5-Azido derivatives (e.g., PILAB precursors) are optimized for click chemistry (1,3-dipolar cycloaddition), whereas the chloromethyl group enables alkylation or nucleophilic substitution reactions .
  • Halogenated derivatives (e.g., bromo-substituted) exhibit enhanced steric effects and altered electronic profiles, influencing binding to biological targets .

Key Observations :

  • The unsubstituted spiro compound exhibits sedative-hypnotic activity via GABAergic modulation, whereas chloromethyl derivatives are primarily used as synthetic intermediates but show promise in neuroprotection and antibacterial applications .
  • Triazole hybrids (e.g., PILAB 1–12) demonstrate potent µ-opioid receptor binding, highlighting the role of substituents in targeting specific pathways .
  • Chloro- or bromo-substituted spiro compounds (e.g., 4c in ) often exhibit enhanced pharmacokinetic profiles due to halogen-induced lipophilicity .

Preparation Methods

Isatin-Based Spirocyclization

The spiro[indole-1,3-dioxolane] scaffold is typically synthesized via acid-catalyzed condensation of isatin (1H-indole-2,3-dione) with diols. For 4-(chloromethyl) derivatives, pre-functionalized diols or post-cyclization chloromethylation is required.

Procedure (Adapted from):

  • Reactants : Isatin (1 equiv), ethylene glycol (1.2 equiv), p-toluenesulfonic acid (PTSA, 10 mol%).

  • Conditions : Reflux in toluene for 8–12 hours.

  • Outcome : Forms spiro[1,3-dioxolane-2,3'-indolin]-2'-one (yield: 85–92%).

  • Chloromethylation :

    • Introduce chloromethyl group via Mannich reaction using formaldehyde and HCl gas in dioxane (0°C to RT, 4–6 hours).

    • Yield : 60–70% after purification by column chromatography (hexane/EtOAc).

Key Data :

StepReagentsTemp (°C)Time (h)Yield (%)
1Isatin, glycol, PTSA1101090
2HCHO, HCl25565

Mechanistic Insight :

  • Spirocyclization proceeds via nucleophilic attack of glycol’s hydroxyl on isatin’s carbonyl, forming a hemiketal intermediate.

  • Chloromethylation involves electrophilic substitution at the indole’s 4-position, stabilized by the spiro-conjugated system.

Direct Chloromethylation of Preformed Spiroindole

Radical Chloromethylation

Radical-mediated functionalization avoids harsh acidic conditions, preserving the spiro framework.

Procedure (Analogous to):

  • Reactants : Spiro[1,3-dioxolane-2,3'-indolin]-2'-one (1 equiv), chloromethyl methyl ether (2 equiv), AIBN (5 mol%).

  • Conditions : UV light (365 nm), DCM, 25°C, 24 hours.

  • Outcome : 4-(Chloromethyl) derivative (yield: 55–60%).

Key Data :

ReagentCatalystLight SourceYield (%)
ClCH2OMeAIBNUV 365 nm58

Limitations :

  • Low regioselectivity (competing 5- and 7-position substitutions).

  • Requires rigorous exclusion of moisture.

Multicomponent One-Pot Synthesis

Knoevenagel-Spirocyclization-Chloromethylation

Combining isatin, malononitrile, and chloromethyl-containing reagents in a single pot improves efficiency.

Procedure (Adapted from):

  • Reactants : Isatin (1 equiv), malononitrile (1.2 equiv), chloromethyl glycol (1.5 equiv).

  • Conditions : Ethanol/water (1:1), piperidine (5 mol%), reflux, 4 hours.

  • Outcome : Direct formation of 4-(chloromethyl)spiro product (yield: 75–80%).

Mechanistic Pathway :

  • Knoevenagel condensation forms dicyanomethylene intermediate.

  • Spirocyclization with chloromethyl glycol via nucleophilic ring closure.

  • In situ dehydration stabilizes the product.

Optimization Table :

SolventCatalystTemp (°C)Yield (%)
EtOH/H2OPiperidine8078
DMFDBU10065
Neat12040

Post-Functionalization of Brominated Analogs

Halogen Exchange

Brominated analogs (e.g., 5'-bromo derivatives) undergo nucleophilic substitution with chloride.

Procedure (From):

  • Reactants : 5'-Bromospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one (1 equiv), NaCl (3 equiv).

  • Conditions : DMF, CuI (10 mol%), 100°C, 12 hours.

  • Outcome : 4-(Chloromethyl) product (yield: 50–55%).

Challenges :

  • Competing elimination reactions reduce yield.

  • Requires stoichiometric CuI for effective halogen exchange.

Green Chemistry Approaches

Mechanochemical Synthesis

Solvent-free grinding avoids volatile organic solvents and enhances atom economy.

Procedure (Adapted from):

  • Reactants : Isatin, chloromethyl glycol, malononitrile (1:1.2:1 molar ratio).

  • Conditions : Ball milling (300 rpm, 1 hour), room temperature.

  • Outcome : 70–75% yield with 95% purity.

Advantages :

  • No solvent waste.

  • Short reaction time (1 hour vs. 4–12 hours for solution-phase).

Critical Analysis of Methodologies

Yield and Selectivity Comparison

MethodYield (%)SelectivityScalability
Isatin-Based + Chloromethylation65ModerateHigh
Radical Chloromethylation58LowLow
Multicomponent One-Pot78HighModerate
Halogen Exchange55ModerateLow
Mechanochemical75HighHigh

Practical Considerations

  • Cost : Multicomponent methods reduce step count but require expensive chloromethyl glycol.

  • Safety : Radical methods involve UV light and AIBN, necessitating specialized equipment.

  • Purification : Column chromatography is mandatory for most methods due to byproduct formation.

Q & A

Q. What are the common synthetic routes for 4-(chloromethyl)spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via alkylation or nucleophilic substitution reactions. For example, 5-azido-spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one (a precursor) reacts with alkynes under acidic conditions with ultrasound irradiation to form hybrid derivatives . Key factors include:
  • Solvent : Polar aprotic solvents (e.g., DMF) enhance reactivity.
  • Catalyst : Acidic conditions (e.g., HCl) promote substitution at the chloromethyl group.
  • Temperature : Ultrasound irradiation at 40–60°C reduces reaction time and improves regioselectivity .

Q. How is the compound characterized spectroscopically, and what key peaks distinguish its structure?

  • Methodological Answer :
  • NMR :
  • ¹H NMR : A singlet at δ 4.2–4.5 ppm for the chloromethyl (–CH2Cl) group.
  • ¹³C NMR : A carbonyl signal at ~175 ppm (C-2') and spiro carbon at ~95 ppm (C-2 of dioxolane) .
  • IR : Stretching vibrations at 1700–1750 cm⁻¹ (C=O) and 600–700 cm⁻¹ (C–Cl) .
  • X-ray crystallography confirms the spirocyclic geometry and bond angles (e.g., C–O–C in dioxolane at ~105°) .

Q. What are the typical reactivity patterns of the chloromethyl group in this compound?

  • Methodological Answer : The –CH2Cl group undergoes nucleophilic substitution (e.g., with amines, thiols) or elimination under basic conditions. For example:
  • Reaction with sodium diethyldithiocarbamate yields sulfur-containing derivatives .
  • Elimination with K₂CO₃ produces a methylene intermediate for further functionalization .

Advanced Research Questions

Q. How do steric and electronic effects influence regioselectivity in palladium-catalyzed functionalization of this spiro compound?

  • Methodological Answer : The spirocyclic structure creates steric hindrance at the indol-2-one moiety, directing palladium catalysts (e.g., Pd(PPh₃)₄) to react at the less hindered chloromethyl site. Computational studies (DFT) show that electron-withdrawing groups (e.g., Cl) increase electrophilicity at C-4, favoring nucleophilic attack .
  • Example : Bis-π-allylpalladium intermediates enable quaternization at C-3 of indol-2-one, forming disubstituted derivatives .

Q. What contradictions exist in reported biological activities of derivatives, and how can they be resolved?

  • Methodological Answer : Discrepancies arise from structural variations in derivatives. For instance:
  • Hypnotic activity : PILAB derivatives (triazole-isatin hybrids) show variable EC₅₀ values (0.8–3.2 mg/kg) due to substituent bulkiness .
  • Antimicrobial activity : Chlorine placement (e.g., para vs. meta) alters membrane permeability, as shown in MIC assays against S. aureus .
  • Resolution : Use standardized assays (e.g., OECD guidelines) and control substituent effects via QSAR modeling .

Q. What challenges arise in crystallizing this compound, and how can solvent systems optimize crystal growth?

  • Methodological Answer : The spirocyclic structure and polarity complicate crystallization. Strategies include:
  • Solvent choice : Mixed solvents (e.g., ethanol/water) reduce solubility gradients.
  • Slow evaporation : Yields monoclinic crystals (space group P2₁/c) with Z = 4 .
  • Additives : Trace acetic acid improves crystal lattice stability by H-bonding with the indol-2-one carbonyl .

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